p-Phos, (S)-

Descripción general

Descripción

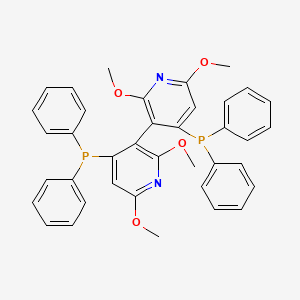

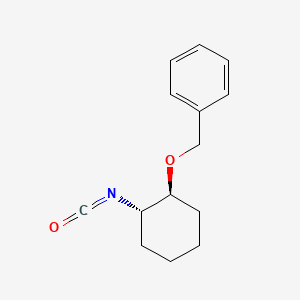

p-Phos, (S)- is a phosphine ligand derived from biphenyl . Its palladium complexes exhibit high activity for Suzuki coupling reactions involving aryl chlorides, which are unreactive with palladium complexes of most other phosphine ligands . The ligand has convenient handling characteristics since it is air-stable .

Synthesis Analysis

The P-Phos ligand family was developed by Professor Chan of Hong Kong Polytechnic University and licensed to JM CCT in 2002 . P-Phos is an atropisomeric biaryl bisphosphine with the unique feature of incorporating two methoxy-substituted pyridine rings in the backbone . This family of ligands often presents higher activity and selectivity than the analogous BINAP ligands in a series of reactions such as ruthenium catalyzed hydrogenation of β-ketoesters .

Molecular Structure Analysis

The molecular structure of p-Phos, (S)- is characterized by 1H, 13C, and 31P NMR . It is a phosphine ligand widely employed together with palladium in a range of different catalytic reactions .

Chemical Reactions Analysis

p-Phos, (S)- and its variants have wide-spread applications in transition-metal-catalyzed asymmetric reactions including hydrogenation, hydrosilylation, and C-C bond formation . They have desirable attributes, such as air stability, broad substrate scope, fast rates of reaction, excellent enantioselectivities, low catalyst loading, and mild conditions .

Physical And Chemical Properties Analysis

Phosphorus is quite reactive . This quality of the element makes it an ideal ingredient for matches because it is so flammable . Phosphorus is a vital element for plants and that is why we put phosphates in our fertilizer to help them maximize their growth .

Aplicaciones Científicas De Investigación

Performance and Upgrades of the ALICE Photon Spectrometer

The ALICE Photon Spectrometer (PHOS) is a precision instrument used in high-energy physics to measure spectra, correlations, and collective flow of photons and mesons in nuclear collisions at the Large Hadron Collider (LHC). It has been instrumental in collecting a vast amount of physical data during LHC Runs 1 and 2. Future upgrades aim to enhance PHOS's capabilities for upcoming LHC runs (D. Blau, 2020).

U-PHOS Project: Analyzing Thermal Management in Space

The U-PHOS (Upgraded PHP Only for Space) project, developed by the University of Pisa, investigates the behavior of a Pulsating Heat Pipe (PHP) in microgravity conditions. This research is crucial for thermal management systems in space applications, demonstrating the potential of PHP technology in space environments. The U-PHOS experiment was part of the REXUS/BEXUS programme, offering valuable hands-on experience in space research for students (P. Nannipieri et al., 2017).

Advances in Phosphorene as a Sensing Material

Phosphorene, a two-dimensional material derived from black phosphorus, has shown unique advantages in sensing applications due to its high surface-to-volume ratio and anisotropic properties. Recent developments highlight its potential in gas sensing, humidity sensing, photo-detection, bio-sensing, and ion sensing. This research underscores phosphorene's promising role in advancing sensing technologies (A. Yang et al., 2018).

Biostimulant Activity of Phosphite in Horticulture

Phosphite (Phi), a reduced form of phosphate, has emerged as an effective biostimulator in horticulture. It acts as a biocide, affecting plant production and productivity, especially when applied as foliar sprays or in hydroponic systems. This review discusses Phi's role as a biostimulator, offering insights into its impact on improving crop yield and quality, despite the ongoing debate regarding its function as a P-source for plant nutrition (F. Gómez-Merino & L. Trejo-Téllez, 2015).

Phosphate Uptake and Transport in Poplar

This study explores how poplar trees (Populus × canescens) adjust their phosphate uptake kinetics and the expression of phosphate transporter genes under varying phosphorus availability. The findings provide a comprehensive understanding of phosphorus transport and allocation within woody crops, contributing to the optimization of phosphorus use in forestry and agriculture (Mareike Kavka & A. Polle, 2016).

Safety and Hazards

PFAS are found in water, air, fish, and soil at locations across the nation and the globe . Scientific studies have shown that exposure to some PFAS in the environment may be linked to harmful health effects in humans and animals . There are thousands of PFAS chemicals, and they are found in many different consumer, commercial, and industrial products .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2-bis(diphenylphosphino)ethane (dppe), are known to act as symmetrical bidentate ligands in coordination chemistry .

Mode of Action

It can be inferred from similar compounds that it likely interacts with its targets through coordination chemistry, forming complexes with transition metals . These complexes can then participate in various chemical reactions, potentially altering the behavior of the target molecules.

Biochemical Pathways

Phosphorus, a component of the compound, is known to play a critical role in several biochemical pathways, including the pentose phosphate pathway (ppp) and the photosynthetic dark phase . In these pathways, phosphorus is involved in ATP synthesis, NADPH production, and is present in several key enzymes .

Pharmacokinetics

Lanthanum carbonate has low oral bioavailability (~0.001%), and the small absorbed fraction is excreted predominantly in bile, with less than 2% being eliminated by the kidneys . It’s important to note that the pharmacokinetics of p-Phos, (S)-, may differ significantly from those of lanthanum carbonate due to differences in chemical structure and properties.

Result of Action

Similar compounds have been used in transition-metal-catalyzed asymmetric reactions, including hydrogenation, hydrosilylation, and c-c bond formation . These reactions can result in the formation of new molecules with specific stereochemistry, which can have significant effects at the molecular and cellular level.

Propiedades

IUPAC Name |

[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOSBBLJKXSBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34N2O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221012-82-4, 362524-23-0 | |

| Record name | p-Phos, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phos, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-PHOS, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-PHOS, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424567.png)

![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)

![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)

![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3424647.png)